D-galactonolactone
Description
Historical Context and Discovery
The discovery and characterization of galactonolactones emerged from early investigations into carbohydrate oxidation products and lactone chemistry. Historical research revealed that lactones, particularly those derived from aldonic acids, were among the earliest recognized sugar derivatives in biochemical studies. The preparation of lactones from sugar acids was initially limited to five-membered ring structures, known as gamma-lactones or 1,4-lactones, before 1914. A significant breakthrough occurred in 1914 when Nef reported the isolation of what he termed "delta-gluconolactone" and "delta-mannonolactone," which were subsequently recognized as six-membered ring lactones or 1,5-lactones. This discovery provided evidence for possible structural variations among lactones and established the foundation for understanding the diverse ring conformations possible in galactonolactone compounds.
The studies conducted by Haworth and associates on methylated lactones provided crucial chemical evidence for understanding both the ring structures of lactones and their parent aldoses. These investigations established the chemical basis for distinguishing between different lactone isomers and laid the groundwork for modern understanding of galactonolactone chemistry. Research into galactonolactone has been particularly significant in understanding galactose metabolism, with early studies identifying its role as an intermediate in bacterial galactose utilization pathways. The enzyme D-galactose 1-dehydrogenase, which catalyzes the conversion of D-galactose to D-galactono-1,4-lactone, was identified as part of the De Ley-Doudoroff pathway used by certain bacteria during growth on D-galactose.
Subsequent research revealed the importance of galactonolactones in clinical contexts, particularly in galactosemia research. Studies demonstrated that patients with galactose-1-phosphate uridyltransferase deficiency excrete significantly elevated amounts of galactonate in their urine when given galactose loads, indicating the involvement of galactonolactone intermediates in alternative galactose metabolism pathways. The development of analytical methods for detecting galactonolactone in biological samples further advanced understanding of its physiological significance and metabolic roles.
Chemical Classification and Nomenclature
This compound belongs to the class of organic compounds known as lactones, which are characterized as cyclic esters of hydroxy carboxylic acids containing a 1-oxacycloalkan-2-one structure or analogous compounds with unsaturation or heteroatoms replacing carbon atoms in the ring. Within the broader chemical taxonomy, galactonolactone is classified under organoheterocyclic compounds, specifically in the lactones class. The compound represents an aliphatic heteromonocyclic compound within the molecular framework classification system.
The systematic nomenclature for this compound varies depending on the specific isomeric form. The International Union of Pure and Applied Chemistry name for the 1,5-lactone form is (3R,4S,5S,6R)-3,4,5,6-tetrahydroxyoxepan-2-one, while the 1,4-lactone form is designated as (3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one. The Chemical Abstracts Service registry numbers differ for the various isomers: 2426-46-2 for the 1,5-lactone form and 2782-07-2 for the 1,4-lactone form.
The molecular formula for all galactonolactone isomers is C₆H₁₀O₆, with a molecular weight of 178.14 daltons. The compound exhibits specific stereochemical configurations that distinguish it from other aldonic acid lactones. The InChI key for D-galactono-1,5-lactone is WTXGYGWMPUGBAL-MGCNEYSASA-N, while D-galactono-1,4-lactone has the InChI key SXZYCXMUPBBULW-AIHAYLRMSA-N. These identifiers provide unique chemical signatures for database searches and compound identification in chemical informatics systems.
| Property | D-galactono-1,4-lactone | D-galactono-1,5-lactone |
|---|---|---|
| CAS Number | 2782-07-2 | 2426-46-2 |
| Molecular Formula | C₆H₁₀O₆ | C₆H₁₀O₆ |
| Molecular Weight | 178.14 g/mol | 178.14 g/mol |
| Melting Point | 133°C | Not Available |
| Boiling Point | 467.9°C | Not Available |
| Ring Size | 5-membered | 6-membered |
| IUPAC Name | (3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | (3R,4S,5S,6R)-3,4,5,6-tetrahydroxyoxepan-2-one |
Significance in Carbohydrate Chemistry
This compound holds fundamental importance in carbohydrate chemistry as a key intermediate in galactose metabolism and as a representative example of aldonic acid lactone behavior. The compound demonstrates the general principle that aldonic acids spontaneously cyclize to form lactones under aqueous conditions, with the equilibrium favoring different ring sizes based on thermodynamic stability considerations. Research has established that five-membered rings (1,4-lactones) are generally more stable than six-membered rings (1,5-lactones), with overall stability following the order: acyclic acid, 1,4-lactone, 1,5-lactone.
The enzymatic formation of this compound through the action of D-galactose 1-dehydrogenase represents a crucial step in bacterial galactose metabolism. This enzyme catalyzes the NAD⁺-dependent oxidation of D-galactose to produce D-galactono-1,4-lactone, NADH, and a proton. The reaction serves as the initial step in the De Ley-Doudoroff pathway, providing an alternative route for galactose catabolism in certain bacterial species. This pathway demonstrates the metabolic versatility of microorganisms in utilizing different sugar substrates and highlights the importance of lactone intermediates in carbohydrate metabolism.
In plant biochemistry, galactonolactones play essential roles in ascorbic acid biosynthesis. L-galactonolactone dehydrogenase catalyzes the final step in vitamin C biosynthesis in plants and other photosynthetic eukaryotes, converting L-galactono-1,4-lactone to L-ascorbate. This enzymatic reaction involves the oxidation of the lactone substrate using ferricytochrome c as an electron acceptor, producing L-ascorbate, ferrocytochrome c, and protons. The significance of this pathway extends beyond vitamin C production, as it also contributes to the assembly of respiratory complex I in plant mitochondria.
Clinical research has revealed the diagnostic importance of galactonolactone in metabolic disorders, particularly galactosemia. Studies have shown that individuals with galactose-1-phosphate uridyltransferase deficiency demonstrate altered galactonolactone metabolism, with increased production and excretion of galactonate through alternative pathways. The enzyme D-galactose dehydrogenase becomes particularly active in these conditions, catalyzing the conversion of accumulated galactose to this compound. This metabolic shunting provides insights into the adaptive responses of human metabolism to genetic enzyme deficiencies and highlights the role of lactone intermediates in alternative metabolic pathways.
Isomeric Forms and Structural Variations
This compound exists in multiple isomeric forms, each characterized by distinct ring sizes and stereochemical configurations. The primary structural variations include the five-membered ring form (D-galactono-1,4-lactone) and the six-membered ring form (D-galactono-1,5-lactone), along with their corresponding L-enantiomers. These isomers demonstrate different physical properties, chemical stabilities, and biological activities, reflecting the importance of stereochemistry in determining molecular behavior.
The D-galactono-1,4-lactone form represents a gamma-lactone structure characterized by a five-membered ring containing four carbon atoms and one oxygen atom, with a ketone group positioned adjacent to the oxygen atom. This isomer exhibits greater thermodynamic stability compared to its six-membered ring counterpart, consistent with general principles governing lactone stability. The SMILES notation for this compound is C@H(O)[C@]1(C@HC@@HC(=O)O1)[H], indicating the specific stereochemical arrangement of hydroxyl groups and the cyclic ester linkage.
The D-galactono-1,5-lactone form features a six-membered ring structure that forms through cyclization involving the fifth carbon atom of the galactonic acid chain. This delta-lactone configuration is less thermodynamically favored than the gamma-lactone but can be formed under specific conditions or through enzymatic processes. The compound has been identified as a product of galactose oxidation reactions catalyzed by galactose oxidase enzymes, particularly in reactions involving NAD⁺ or NADP⁺ as electron acceptors.
Equilibrium studies have revealed that galactonolactones exist in aqueous solution as dynamic mixtures containing both lactone forms and the corresponding open-chain galactonic acid. The spontaneous interconversion between these forms depends on solution pH, temperature, and ionic strength. Research has demonstrated that aldonolactones, including galactonolactones, spontaneously equilibrate in water to form mixtures containing both five-membered and six-membered ring lactones. This equilibrium behavior has important implications for understanding the biological activity and stability of galactonolactone compounds in physiological systems.
| Isomer | Ring Size | Systematic Name | Stability | Biological Activity |
|---|---|---|---|---|
| D-galactono-1,4-lactone | 5-membered | (3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | Higher | Substrate for ascorbic acid synthesis |
| D-galactono-1,5-lactone | 6-membered | (3R,4S,5S,6R)-3,4,5,6-tetrahydroxyoxepan-2-one | Lower | Product of galactose oxidation |
| L-galactono-1,4-lactone | 5-membered | (3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | Higher | Vitamin C biosynthesis precursor |
The structural variations among galactonolactone isomers significantly influence their biological activities and metabolic fates. Research has shown that D-galactono-1,5-lactone exhibits strong inhibitory effects on bacterial beta-galactosidase enzymes, demonstrating structure-activity relationships in enzyme inhibition. Studies investigating the growth inhibitory activity of various aldonolactones in plant systems revealed that this compound demonstrates potent biological effects, with complete growth inhibition observed at concentrations of 1.0 to 2.0 millimolar. These findings underscore the importance of stereochemical configuration in determining the biological activity of lactone compounds and highlight the diverse physiological roles played by different galactonolactone isomers.
Structure
2D Structure
Properties
CAS No. |
15892-28-1 |
|---|---|
Molecular Formula |
C6H10O6 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3+,4+,5-/m1/s1 |
InChI Key |
PHOQVHQSTUBQQK-MGCNEYSASA-N |
SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(=O)O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Calcium Hydroxide-Mediated Lactonization
In aqueous calcium hydroxide (Ca(OH)₂), D-galactose undergoes a series of tautomerization and elimination reactions to form 3-deoxy-D-galactono-1,4-lactone, as confirmed by X-ray crystallography. The reaction proceeds at elevated temperatures (70–100°C) over 24–48 hours, yielding the lactone in ~60–75% purity. Key steps include:
-
Enolization : Base-induced deprotonation at C2 or C3, forming enediol intermediates.
-
β-Elimination : Loss of water generates a conjugated enone system.
-
Lactonization : Nucleophilic attack by the C5 hydroxyl group on the carbonyl carbon, forming the 1,4-lactone ring.
Optimization studies indicate that maintaining a pH > 10 and minimizing oxidative side reactions (e.g., caramelization) through inert atmospheres (N₂ or Ar) improves yields.
Pectin Hydrolysis to D-Galacturonic Acid Followed by Reduction
Industrial-scale production often utilizes pectin, a low-cost polysaccharide abundant in fruit waste, as the starting material. This two-step process exploits the structural similarity between D-galacturonic acid (a pectin component) and this compound.
Acid-Catalyzed Pectin Hydrolysis
Pectin undergoes hydrolysis in the presence of mineral acids (e.g., HCl, H₂SO₄) or organic acids (e.g., trifluoroacetic acid) at 70–120°C. The reaction cleaves α-1,4-glycosidic bonds, releasing D-galacturonic acid (compound 5), which is isolated via precipitation as its calcium or sodium salt. Typical conditions include:
Enzymatic Hydrolysis
Pectinases (e.g., polygalacturonases) offer a greener alternative, operating under mild conditions (pH 4.5–5.5, 40–60°C). Enzymatic hydrolysis achieves comparable yields (55–70%) without generating toxic byproducts.
Conversion to this compound
D-Galacturonic acid undergoes reduction at C1 and lactonization:
-
Sodium Borohydride Reduction : The C1 carboxyl group is reduced to a primary alcohol, forming D-galactonic acid.
-
Acid-Catalyzed Cyclization : Treatment with H₂SO₄ or HCl at 80°C induces intramolecular esterification, yielding this compound.
Multi-Step Synthesis with Protective Group Strategies
Complex derivatives of this compound, such as 3,4-O-isopropylidene-2-C-methyl-D-galactonolactone, require protective groups to achieve regioselectivity.
Isopropylidene Protection
D-Galactose is treated with 2,2-dimethoxypropane in acetone under acidic catalysis (e.g., camphorsulfonic acid), forming a 3,4-O-isopropylidene intermediate. Subsequent oxidation (e.g., TEMPO/NaClO) converts the primary alcohol to a carboxyl group, followed by lactonization.
Cyanohydrin Reaction for Chain Extension
Reaction with sodium cyanide introduces a methyl branch at C2, enabling the synthesis of 2-C-methyl-D-galactonolactone. X-ray studies confirm the boat conformation of the 1,5-lactone ring in the final product.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkaline Lactonization | D-Galactose | Ca(OH)₂, 70–100°C, 24–48 hrs | 60–75% | Simple, one-pot reaction | Side reactions (e.g., enediol degradation) |
| Pectin Hydrolysis | Pectin | HCl/H₂SO₄, 70–120°C, 4–12 hrs | 50–65% | Low-cost feedstock | Multi-step, requires reduction step |
| Enzymatic Hydrolysis | Pectin | Pectinases, pH 4.5–5.5, 40°C | 55–70% | Eco-friendly, mild conditions | Longer reaction times |
| Protective Group Strategy | D-Galactose | 2,2-Dimethoxypropane, TEMPO | 40–55% | Enables complex derivatives | Low yield, multiple purification steps |
Industrial Applications and Scalability
The calcium hydroxide method dominates industrial production due to its scalability and minimal purification requirements. Recent patents highlight reactor designs that enhance oxygen exclusion, reducing caramelization and improving yields to >80%. Enzymatic routes, while environmentally sustainable, remain limited by enzyme costs and slow kinetics .
Chemical Reactions Analysis
Types of Reactions: D-Galactopyranosyl-1-On undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Major Products:
Oxidation: Galacturonic acid.
Reduction: D-Galactopyranosyl alcohol.
Substitution: Various imines and thioethers depending on the nucleophile used.
Scientific Research Applications
Biochemical Applications
1.1 Metabolic Studies
D-Galactonolactone plays a crucial role in the metabolic pathways of galactose. Studies have shown that it serves as an intermediate in the conversion of galactose to galactonate, which is then further metabolized in various organisms. For instance, rats fed a high-galactose diet excrete galactonate and accumulate this compound in tissues such as the liver and kidney, indicating its involvement in metabolic processes .
1.2 Enzyme Interaction
Research has highlighted the interaction of this compound with enzymes such as beta-galactosidase. It acts as a substrate analog, influencing enzyme kinetics and binding affinities. For example, competitive inhibition studies have demonstrated that this compound binds poorly to substituted enzymes compared to wild-type enzymes, suggesting its potential use in studying enzyme mechanisms and developing inhibitors .
Synthetic Chemistry Applications
2.1 Chiral Building Block
This compound is recognized for its utility as a chiral building block in synthetic organic chemistry. It has been employed in the synthesis of various complex molecules, including carnitine and hydroxylated azepanes. The compound's ability to undergo reactions under environmentally friendly conditions makes it an attractive option for sustainable chemistry .
2.2 Synthesis of Galactofuranosides
The oxidation of D-galactose to yield this compound has been developed as a method for preparing key building blocks for galactofuranosides, which are important in glycoscience and medicinal chemistry . This application underscores the compound's significance in generating biologically relevant molecules.
Medicinal Chemistry Applications
3.1 Potential Therapeutic Uses
This compound has been investigated for its potential therapeutic effects, particularly in cancer research. Its role in modulating cellular pathways may contribute to anticancer activity by influencing apoptosis and cell proliferation . Additionally, studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .
3.2 Drug Development
The compound's interactions with biological targets have prompted research into its use as a lead compound for drug development. Its ability to act as an inhibitor or modulator of specific enzymes positions it as a valuable candidate for developing new therapeutic agents targeting metabolic disorders or cancer .
Case Studies
Mechanism of Action
The primary mechanism of action of D-Galactopyranosyl-1-On involves its role as a substrate for various enzymes. For example, galactose oxidase catalyzes the oxidation of D-Galactopyranosyl-1-On to produce hydrogen peroxide and D-Galactopyranosyl acid. This reaction is crucial in various metabolic pathways and can be used to generate reactive oxygen species for studying oxidative stress in cells .
Comparison with Similar Compounds
Optical Isomers: D-GalL vs. L-GalL
Transition State Analogs
- Key Insight: His-540 in β-galactosidase stabilizes transition states with C6 hydroxyls. Substitutions reduce D-GalL and L-ribose binding by >200-fold but spare L-arabinolactone .
Lactone Derivatives
| Compound | Km (mM) | Enzyme Activity (Hydrolase) | Lactone Form |
|---|---|---|---|
| D-GalL | 3.6 | High | γ/δ |
| D-Gulonolactone | 29 | Moderate | δ |
| L-Mannonolactone | 23 | Low | δ |
Structural and Conformational Differences
- Galactose vs. D-GalL : In β-galactosidase, galactose binds in a "shallow" site, while D-GalL occupies the "deep" site, with closer proximity to Trp568 (±0.8 Å) and Tyr503 (±1 Å) .
- Lactone Ring Dynamics : The δ-1,5-lactone form of D-GalL is thermodynamically less stable but more inhibitory than the γ-1,4-lactone .
Biological Activity
D-Galactonolactone is a cyclic ester derived from D-galactose, playing a significant role in various biological processes. Its primary relevance is observed in the metabolic pathways involving galactose, particularly in its conversion to ascorbic acid (vitamin C) and its implications in galactose metabolism disorders. This article explores the biological activity of this compound, including its enzymatic interactions, metabolic pathways, and clinical significance.
Metabolic Pathway
This compound is produced through the oxidation of D-galactose by the enzyme NAD+-dependent galactose dehydrogenase (EC 1.1.1.48). This reaction is crucial in the metabolic pathway that leads to the synthesis of ascorbic acid:
The subsequent hydrolysis of this compound by lactonase results in D-galactonate, which can enter various metabolic pathways, including the Krebs cycle for energy production .
Galactonolactone Dehydrogenase (GALDH)
GALDH plays a pivotal role in the conversion of this compound to L-ascorbic acid. Studies have shown that GALDH activity is sensitive to oxidative stress, which can lead to enzyme inactivation. The presence of this compound has been found to protect GALDH from thiol modification, thereby enhancing its stability and activity under oxidative conditions .
Table 1: GALDH Activity Under Different Conditions
| Treatment | Relative Activity (%) | Modification Type |
|---|---|---|
| Control | 100 | None |
| H₂O₂ (1 h) | 24 | Sulfinic acid |
| H₂O₂ (3 h) | 1.4 | Sulfonic acid |
| H₂O₂ + DTT (3 h) | 6.9 | Not determined |
| H₂O₂/GSH | 0.3 | Glutathionylation |
This table illustrates how oxidative stress affects GALDH activity, highlighting the protective role of this compound .
Galactosemia
This compound's significance is particularly evident in patients with galactosemia , a genetic disorder affecting galactose metabolism due to deficiencies in specific enzymes such as galactose-1-phosphate uridylyltransferase (GALT). In these patients, elevated levels of this compound and its metabolites, such as galactonate, are observed. Research indicates that individuals with GALT deficiency excrete significantly higher amounts of galactonate when subjected to a galactose load compared to healthy subjects .
Case Study: Urinary Excretion of Galactonate
A study involving infants and adults with GALT deficiency revealed that they excreted large amounts of urinary galactonate, which decreased upon implementing a lactose-free diet. This finding underscores the importance of monitoring this compound and related metabolites in managing galactosemia .
Q & A
Q. What experimental methods are used to study D-galactonolactone's role as a transition state analog in β-galactosidase catalysis?
this compound is employed in kinetic assays to measure its inhibitory effect (Ki ≈ 0.6 mM) on β-galactosidase activity. X-ray crystallography reveals its binding in the enzyme's "deep site" during the closed conformation, mimicking the transition state of substrate hydrolysis. Competitive inhibition assays with substrates like lactose or IPTG validate its role, while structural analysis (e.g., electron density mapping) confirms its pre-transition state conformation (4H3 ring geometry) .
Q. How can this compound be quantified in metabolic pathway studies?
Acid treatment (0.05 M HCl, 100°C for 15 minutes) converts D-galactonate to this compound, followed by a colorimetric assay using hydroxylamine hydrochloride and FeCl₃. Absorbance at 550 nm is measured against a standard curve, enabling precise quantification in biological samples .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use impermeable gloves, ensure adequate ventilation, and avoid inhalation or skin contact. Storage requires tightly sealed containers in dry, well-ventilated areas. While acute toxicity data are limited, standard chemical hygiene practices (e.g., eyewash access, spill containment) are recommended .
Advanced Research Questions
Q. How do conflicting reports on this compound’s binding affinity to β-galactosidase inform transition-state stabilization theories?
Although this compound’s Ki (0.6 mM) is higher than typical transition-state analogs, its binding affinity increases significantly in the presence of d-1,5-galactonolactone. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can resolve these discrepancies by measuring binding thermodynamics under varying lactone concentrations. These studies highlight cooperative interactions between lactone analogs and enzyme conformations .
Q. What molecular techniques elucidate this compound’s interaction with transcriptional regulators like GAL4?
Reporter gene assays (e.g., β-galactosidase under GAL4-responsive promoters) and chromatin immunoprecipitation (ChIP) identify transcriptional modulation. Mutagenesis of GAL4’s DNA-binding or activation domains further clarifies whether this compound acts directly or via secondary signaling pathways (e.g., cAMP or PI3K/Akt) .
Q. How does substrate promiscuity of L-arabinolactonase toward this compound challenge enzyme specificity models?
Kinetic assays comparing L-arabinose and this compound metabolism reveal enzyme promiscuity. Structural alignment (e.g., docking simulations) and site-directed mutagenesis of active-site residues (e.g., Glu461 in β-galactosidase) can identify determinants of cross-reactivity, informing evolutionary models of enzyme adaptation .
Methodological Considerations
Q. How to design experiments distinguishing shallow vs. deep binding of this compound in β-galactosidase?
Use fluorescence quenching assays with site-specific probes (e.g., Trp residues near the deep site) or competitive inhibition with shallow-site binders like IPTG. Crystallography in open vs. closed enzyme conformations provides structural validation .
Q. What analytical strategies validate this compound’s stability under experimental conditions?
High-performance liquid chromatography (HPLC) with UV detection monitors lactone stability in buffers (pH 1.5–7.4). Nuclear magnetic resonance (NMR) tracks ring-opening kinetics, while mass spectrometry confirms degradation products .
Conflict Resolution in Data Interpretation
Q. How to address contradictions in this compound’s efficacy as a transition-state analog?
Compare inhibition kinetics across enzyme isoforms (e.g., bacterial vs. mammalian β-galactosidases) and under varying pH/temperature conditions. Molecular dynamics simulations can model lactone-enzyme interactions, reconciling biochemical data with structural predictions .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Ki (β-galactosidase) | 0.6 mM (competitive inhibition) | |
| Quantification Method | Hydroxylamine-FeCl₃ colorimetric assay | |
| Metabolic Pathway | L-Arabinose operon substrate promiscuity |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
